Home > Products > Screening Compounds P71641 > 3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one
3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one - 1253056-01-7

3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one

Catalog Number: EVT-1457192
CAS Number: 1253056-01-7
Molecular Formula: C16H14F6N4O2
Molecular Weight: 408.304
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one is a key intermediate in the synthesis of sitagliptin. [] Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is used in the management of type 2 diabetes. [, ] This intermediate plays a crucial role in the multi-step synthesis of sitagliptin.

(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (Sitagliptin)

  • Compound Description: Sitagliptin is a potent and selective dipeptidyl peptidase 4 (DPP-4) inhibitor. [] It effectively inhibits plasma DPP-4 activity, leading to increased active GLP-1 levels. This mechanism makes it a valuable therapeutic agent for managing type 2 diabetes. [] Sitagliptin exhibits excellent selectivity over other proline-selective peptidases and demonstrates favorable oral bioavailability and in vivo efficacy in preclinical models. []

Sitagliptin Phosphate

  • Compound Description: This compound is the phosphate salt of Sitagliptin. Due to its favorable pharmaceutical properties, including stability and solubility, it was chosen for further development as a potential treatment for type 2 diabetes under the name MK-0431. []

tert-Butyl [(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate

  • Compound Description: This compound serves as a key intermediate in the synthesis of Sitagliptin. []
  • Compound Description: Identified as a minor metabolite of Sitagliptin (representing <1-7% of plasma radioactivity), M1 is formed through N-sulfation of the parent drug. [] Despite its presence, M1 exhibits significantly lower DPP-4 inhibitory activity compared to Sitagliptin. []
  • Compound Description: These metabolites, identified as cis and trans stereoisomers, are formed through a unique cyclization process. This involves oxidative desaturation of the piperazine ring, followed by cyclization involving the primary amine group and the alpha carbon of the piperazine ring in Sitagliptin. []

Hydroxylated Derivatives of Sitagliptin (M6)

  • Compound Description: This group of metabolites represents minor products of Sitagliptin metabolism, formed through hydroxylation reactions. []
  • Compound Description: This minor metabolite results from the further modification of a hydroxylated Sitagliptin metabolite. []
  • Compound Description: This metabolite is formed through N-carbamoyl glucuronidation of Sitagliptin. []
Overview

3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one is a complex organic compound with significant pharmacological potential. This compound is classified under the category of triazole derivatives and features a unique trifluoromethyl group that enhances its biological activity. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting metabolic disorders.

Source and Classification

The chemical has been referenced in various chemical databases and literature under different names and identifiers. Its CAS number is 764667-65-4, and it falls under the broader classification of organic compounds due to its carbon-based structure. The molecular formula is C16H12F6N4O2C_{16}H_{12}F_{6}N_{4}O_{2} with a molar mass of 406.28 g/mol .

Synthesis Analysis

Methods

The synthesis of 3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one involves several key steps:

  1. Formation of the Triazole Ring: The initial step typically involves the reaction between appropriate hydrazine derivatives and carbonyl compounds to form the triazole moiety.
  2. Introduction of Trifluoromethyl Group: This is achieved through electrophilic fluorination or other fluorination techniques that introduce the trifluoromethyl group into the structure.
  3. Final Coupling Reaction: The final product is synthesized by coupling the triazole derivative with a suitable butanone derivative under specific conditions (e.g., temperature control and solvent choice) to yield the target compound.

Technical Details

The synthesis may involve various reagents such as dichloromethane and triethylamine, with careful control of reaction conditions like temperature and time to ensure high yields and purity .

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for carbonyl-containing compounds and heterocycles. Notably:

  1. Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles.
  2. Electrophilic Substitution: The aromatic rings present in the structure can undergo electrophilic substitution reactions.
  3. Dehydrogenation: Under certain conditions, it may undergo dehydrogenation to form more stable derivatives.

Technical Details

Reactions are typically performed under controlled conditions to optimize yield and minimize by-products. For example, reactions involving oxalyl chloride have been noted for introducing functional groups effectively while maintaining structural integrity .

Mechanism of Action

Process

The mechanism of action for this compound primarily involves its interaction with biological targets such as enzymes or receptors involved in metabolic pathways. Its structural features allow it to bind effectively to these targets, potentially leading to inhibition or modulation of their activity.

Data

Research indicates that compounds with similar structures exhibit significant activity against specific enzymes related to glucose metabolism, making this compound a candidate for further pharmacological studies .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits:

  • Density: Approximately 1.60 g/cm³
  • Melting Point: 82-84°C
  • Solubility: Slightly soluble in chloroform and DMSO.

Chemical Properties

Chemically, it is characterized by:

  • Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts as expected for ketones and triazoles in organic synthesis.

Relevant data indicate that it maintains structural integrity across a range of temperatures and solvents but requires careful handling due to its complex structure .

Applications

Scientific Uses

This compound shows promise in various scientific applications:

  1. Pharmaceutical Development: Potential use as an anti-diabetic agent due to its structural similarities with known inhibitors of metabolic enzymes.
  2. Chemical Research: Useful as an intermediate in synthetic organic chemistry for developing new compounds with improved biological activity.
  3. Material Science: Investigated for applications in developing new materials with specific electronic or optical properties due to its unique trifluoromethyl groups.

Properties

CAS Number

1253056-01-7

Product Name

3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one

IUPAC Name

3-hydroxy-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one

Molecular Formula

C16H14F6N4O2

Molecular Weight

408.304

InChI

InChI=1S/C16H14F6N4O2/c17-10-6-12(19)11(18)4-8(10)3-9(27)5-14(28)25-1-2-26-13(7-25)23-24-15(26)16(20,21)22/h4,6,9,27H,1-3,5,7H2

InChI Key

GUBAVYYUZMCLIR-UHFFFAOYSA-N

SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.